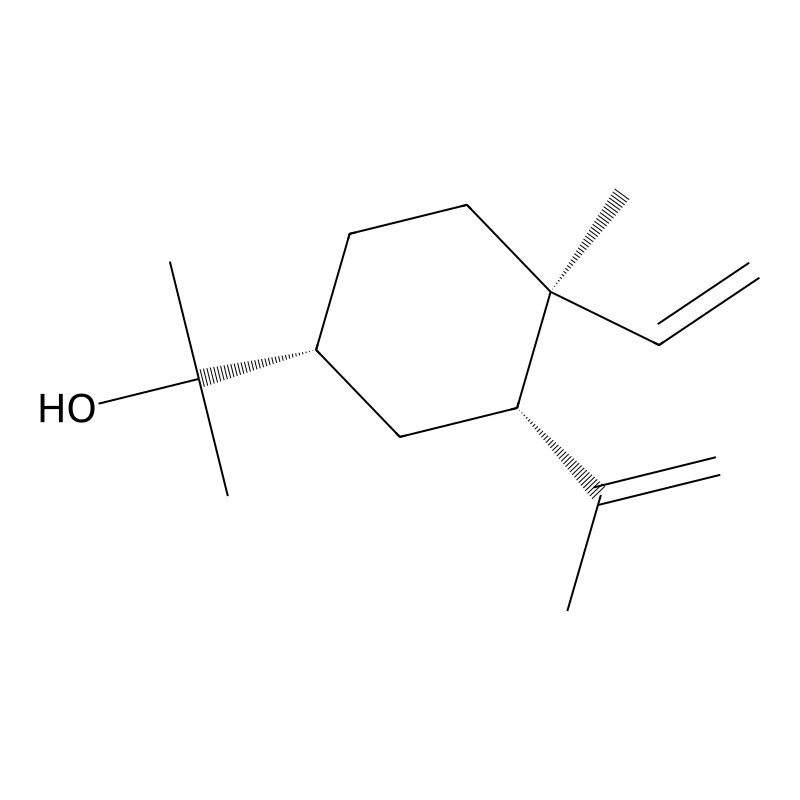

Elemol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Elemol (CAS 639-99-6) is a naturally occurring sesquiterpenoid alcohol belonging to the elemane class of organic compounds.[1][2] It is a key constituent in various essential oils, notably from Elemi (Canarium luzonicum) and Amyris (Amyris balsamifera), where its concentration can range from approximately 6% to over 17%.[3] Characterized by a woody, slightly citrus, and floral aroma, Elemol is widely used as a fragrance ingredient in cosmetics, personal care products, and household goods.[4][5] Beyond its olfactory properties, it serves as a reference standard in the quality control of essential oils and is investigated for its potential antimicrobial, anti-inflammatory, and insect-repellent activities.[4][6] Its defined chemical structure and physical properties, such as a boiling point of approximately 277°C and low water solubility, make it a distinct and purified raw material for both research and industrial formulation.[4][7]

References

- [1] FooDB. (2010). Showing Compound alpha-Elemol (FDB006367).

- [2] The Good Scents Company. (n.d.). Elemol. TGSC Information System.

- [3] Miguel, M. G. (2010). Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review. Molecules, 15(12), 9252–9287.

- [5] The Good Scents Company. (n.d.). elemol 2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol.

- [8] Cheméo. (n.d.). Chemical Properties of «beta»-Elemol (CAS 32142-08-8).

Procuring pure Elemol instead of a less expensive, elemol-rich essential oil (e.g., Elemi or Amyris oil) is critical where batch-to-batch consistency and predictable dose-response are required. Essential oils are complex mixtures whose composition, including the concentration of Elemol itself, varies significantly based on plant origin, species, and distillation method.[3] This variability introduces uncontrolled factors in sensitive applications; for instance, other major oil components like limonene or α-phellandrene can have their own biological effects or interfere with the target activity.[8] In pharmaceutical research, formulation, or high-end fragrance manufacturing, the use of a crude mixture risks inconsistent product performance, undesirable side effects from impurities, and non-reproducible results. Pure Elemol (CAS 639-99-6) provides a single, defined molecular entity, eliminating the confounding variables present in a multi-component natural extract and ensuring that the observed effects are directly attributable to the specified compound.

Demonstrated Cytotoxic Specificity in Cancer Cell Lines Over Crude Mixtures

While crude essential oils containing elemol show some biological activity, their performance can be weak and non-specific. For example, Elemi essential oil, containing approximately 10.1% elemol, exhibited a very high (weak) IC50 value of 1199 µg/mL against A549 lung cancer cells.[1] In contrast, other studies on purified sesquiterpene-rich essential oils demonstrate significantly higher potency, with IC50 values against A549 cells as low as 20.14 µg/mL.[4] This suggests that while elemol may contribute to cytotoxicity, the high concentration of less active components like limonene (53.7%) in the crude oil dilutes the effect.[1]

| Evidence Dimension | Anticancer Cytotoxicity (IC50) |

| Target Compound Data | Implied higher potency when isolated (A related purified oil showed an IC50 of 20.14 µg/mL on A549 cells)[4] |

| Comparator Or Baseline | Crude Elemi Essential Oil (10.1% Elemol): IC50 of 1199 µg/mL on A549 cells[1] |

| Quantified Difference | Potentially >50-fold increase in potency compared to the crude oil mixture. |

| Conditions | In vitro cytotoxicity against A549 human lung adenocarcinoma cells, 24-hour exposure. |

For drug discovery and oncology research, procuring pure Elemol is essential to achieve the necessary potency and to establish a clear structure-activity relationship without interference from less active compounds in a crude mixture.

Superior Purity and Consistency vs. Natural Extracts for Reproducible Research

The concentration of Elemol in commercial essential oils is highly variable, making them unsuitable as a standardized raw material. For example, analysis of Elemi oil (Canarium luzonicum) from various sources shows Elemol content ranging from 6.3% to 17.54%.[1] Similarly, Amyris oil (Amyris balsamifera) contains between 8.81% and 11.61% Elemol.[1] This natural variance of over 175% between batches of crude oil makes precise formulation and reproducible bioactivity studies impossible. Procuring purified Elemol guarantees a consistent starting material, which is a prerequisite for GLP/GMP-compliant manufacturing and high-quality, reproducible scientific research.

| Evidence Dimension | Compound Concentration (% w/w) |

| Target Compound Data | Purified Elemol (typically ≥98%) |

| Comparator Or Baseline | Elemi Oil: 6.3% - 17.54%; Amyris Oil: 8.81% - 11.61%[1] |

| Quantified Difference | Eliminates batch-to-batch concentration variability that can exceed 175% in crude oils. |

| Conditions | GC-MS quantitative analysis of different commercial essential oils. |

This justifies the procurement of a pure compound over cheaper crude extracts for any application requiring dosage accuracy, regulatory compliance, and consistent product quality, from pharmaceuticals to standardized consumer goods.

Distinctive Efficacy in Agrochemical Formulations Compared to General-Purpose Botanicals

In pest management, the specific components of an essential oil determine its efficacy, and generic substitution is often ineffective. While crude botanical oils are used as repellents, their effectiveness is limited and highly variable. For instance, citronella oil, a common botanical repellent, offers protection for less than two hours due to the high volatility of its main components.[1] Studies on essential oils containing specific sesquiterpenoids like elemol have shown more potent and targeted activities. For example, an essential oil rich in elemol, kaurene, and γ-eudesmol was identified for its ability to inhibit key inflammatory markers, a mode of action relevant to mitigating pest-induced damage.[4] This contrasts with broad-spectrum, less potent oils. The use of pure elemol allows for formulation with controlled volatility and targeted action, a significant advantage over generic, highly volatile repellents like citronella oil for developing long-lasting, effective biopesticides.

| Evidence Dimension | Duration of Repellent Action / Specificity |

| Target Compound Data | Component of targeted, potent biopesticide formulations with specific modes of action (e.g., anti-inflammatory).[4] |

| Comparator Or Baseline | Citronella Oil: Protection time of <2 hours due to high volatility of active components.[1] |

| Quantified Difference | Enables formulation for potentially longer-lasting and more targeted efficacy compared to short-acting, general-purpose botanical repellents. |

| Conditions | Topical application for mosquito repellency and in vitro anti-inflammatory assays. |

For developing commercial biopesticides or insect repellents, selecting a specific, active sesquiterpenoid like Elemol allows for the creation of more effective and longer-lasting products than those based on generic, highly volatile essential oils.

Development of Standardized Topical Formulations for Dermatological Research

Based on its role in modulating immune and inflammatory responses, pure Elemol is a superior choice over crude oils for developing standardized topical agents.[1] Its defined purity ensures that anti-inflammatory or antimicrobial effects are reproducible and directly attributable to Elemol, which is critical for preclinical studies and formulation development.

Active Ingredient in Advanced Biopesticide and Acaricide Formulations

Given the targeted insecticidal and acaricidal properties of specific sesquiterpenoids, Elemol is a strong candidate for next-generation biopesticides.[4] Unlike generic botanical oils with short-lived effects, formulations using pure Elemol can be optimized for stability and sustained release, providing a more effective and reliable alternative to synthetic pesticides for managing agricultural pests like mites (Tetranychus urticae).

Oncology Drug Discovery and Lead Compound Investigation

The significantly higher cytotoxic potency of purified compounds compared to crude essential oils makes Elemol a relevant molecule for cancer research.[6][9] Researchers screening for novel anticancer agents require pure compounds to accurately determine IC50 values, investigate mechanisms of action (e.g., apoptosis induction), and avoid the confounding effects of less-active components present in natural extracts.

Chiral Precursor for Asymmetric Synthesis of Complex Molecules

As a defined chiral molecule, Elemol serves as a valuable starting material or building block in stereoselective organic synthesis.[5] Its specific stereochemistry can be leveraged to produce complex, high-value chiral molecules like pharmaceuticals or novel flavor/fragrance compounds, a task not possible with chemically undefined or racemic mixtures.

References

- [2] López, S. B., et al. (2023). Acaricidal and insecticidal activity of essential oils obtained from the aerial parts of three Mexican Bursera species. Scientific Reports, 13(1), 19999.

- [3] Kocaoğlu, N., et al. (2023). Elemi essential oil nanocapsulated drug ameliorates lung cancer via oxidative stress, apoptosis and inflammation pathway. Journal of Cellular and Molecular Medicine, 27(13), 1899-1912.

- [4] Barros, F. W. R., et al. (2019). Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells. Evidence-Based Complementary and Alternative Medicine, 2019, 7297042.

- [5] Krasowska, D., Karpowicz, R., & Drabowicz, J. (2021). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Molecules, 26(14), 4192.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Use Classification

General Manufacturing Information

Dates

2: Garzoli S, Laghezza Masci V, Turchetti G, Pesci L, Tiezzi A, Ovidi E. Chemical investigations of male and female leaf extracts from Schinus molle L. Nat Prod Res. 2018 May 29:1-4. doi: 10.1080/14786419.2018.1480624. [Epub ahead of print] PubMed PMID: 29842798.

3: da Luz SFM, Yamaguchi LF, Kato MJ, de Lemos OF, Xavier LP, Maia JGS, Ramos AR, Setzer WN, da Silva JKDR. Secondary Metabolic Profiles of Two Cultivars of Piper nigrum (Black Pepper) Resulting from Infection by Fusarium solani f. sp. piperis. Int J Mol Sci. 2017 Dec 7;18(12). pii: E2434. doi: 10.3390/ijms18122434. PubMed PMID: 29215548; PubMed Central PMCID: PMC5751101.

4: Elghwaji W, El-Sayed AM, El-Deeb KS, ElSayed AM. Chemical Composition, Antimicrobial and Antitumor Potentiality of Essential Oil of Ferula tingitana L. Apiaceae Grow in Libya. Pharmacogn Mag. 2017 Oct;13(Suppl 3):S446-S451. doi: 10.4103/pm.pm_323_15. Epub 2017 Oct 11. PubMed PMID: 29142397; PubMed Central PMCID: PMC5669080.

5: Gu D, Fang C, Yang J, Li M, Liu H, Yang Y. Chemical composition and α-amylase inhibitory activity of the essential oil from Sabina chinensis cv. Kaizuca leaves. Nat Prod Res. 2018 Mar;32(6):711-713. doi: 10.1080/14786419.2017.1332612. Epub 2017 May 25. PubMed PMID: 28539061.

6: Zhai W, Liu J, Liu Q, Wang Y, Yang D. Rapid identification and global characterization of multiple constituents from the essential oil of Cortex Dictamni based on GC-MS. J Sep Sci. 2017 Jun;40(12):2671-2681. doi: 10.1002/jssc.201700072. PubMed PMID: 28493524.

7: Garcia G, Garcia A, Gibernau M, Bighelli A, Tomi F. Chemical compositions of essential oils of five introduced conifers in Corsica. Nat Prod Res. 2017 Jul;31(14):1697-1703. doi: 10.1080/14786419.2017.1285299. Epub 2017 Feb 13. PubMed PMID: 28278672.

8: Pellegrini MC, Alonso-Salces RM, Umpierrez ML, Rossini C, Fuselli SR. Chemical Composition, Antimicrobial Activity, and Mode of Action of Essential Oils against Paenibacillus larvae, Etiological Agent of American Foulbrood on Apis mellifera. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600382. Epub 2017 Mar 20. PubMed PMID: 27943550.

9: Api AM, Belsito D, Bhatia S, Botelho D, Browne D, Bruze M, Burton GA Jr, Buschmann J, Calow P, Dagli ML, Date M, Dekant W, Deodhar C, Fryer AD, Joshi K, Kromidas L, La Cava S, Lalko JF, Lapczynski A, Liebler DC, O'Brien D, Parakhia R, Patel A, Penning TM, Politano VT, Ritacco G, Romine J, Salvito D, Schultz TW, Shen J, Sipes IG, Thakkar Y, Tsang S, Wahler J, Wall B, Wilcox DK. RIFM fragrance ingredient safety assessment, elemol, CAS Registry Number 639-99-6. Food Chem Toxicol. 2017 Dec;110 Suppl 1:S16-S21. doi: 10.1016/j.fct.2016.11.027. Epub 2016 Nov 27. PubMed PMID: 27899302.

10: Bannour M, Aouadhi C, Khalfaoui H, Aschi-Smiti S, Khadhri A. Barks Essential Oil, Secondary Metabolites and Biological Activities of Four Organs of Tunisian Calligonum azel Maire. Chem Biodivers. 2016 Nov;13(11):1527-1536. doi: 10.1002/cbdv.201600086. Epub 2016 Oct 28. PubMed PMID: 27450433.

11: Ouattara ZA, Boti JB, Ahibo CA, Bekro YA, Janat M, Casanova J, Tomi F, Bighelli A. Composition and Chemical Variability of Cleistopholis patens Trunk Bark Oil from Côte d'Ivoire. Chem Biodivers. 2017 Feb;14(2). doi: 10.1002/cbdv.201600313. Epub 2017 Jan 21. PubMed PMID: 27664083.

12: Casiglia S, Bruno M, Senatore F, Senatore F. Chemical Composition of the Essential Oil of Bupleurum fontanesii (Apiaceae) Growing Wild in Sicily and its Activity on Microorganisms Affecting Historical Art Crafts. Nat Prod Commun. 2016 Jan;11(1):105-8. PubMed PMID: 26996033.

13: Hattan J, Shindo K, Ito T, Shibuya Y, Watanabe A, Tagaki C, Ohno F, Sasaki T, Ishii J, Kondo A, Misawa N. Identification of a novel hedycaryol synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars. Planta. 2016 Apr;243(4):959-72. doi: 10.1007/s00425-015-2454-6. Epub 2016 Jan 7. PubMed PMID: 26744017.

14: Amat-Ur-Rasool H, Ahmed M. Designing Second Generation Anti-Alzheimer Compounds as Inhibitors of Human Acetylcholinesterase: Computational Screening of Synthetic Molecules and Dietary Phytochemicals. PLoS One. 2015 Sep 1;10(9):e0136509. doi: 10.1371/journal.pone.0136509. eCollection 2015. PubMed PMID: 26325402; PubMed Central PMCID: PMC4556483.

15: D'Ambrosio M, Ciocarlan A, Colombo E, Guerriero A, Pizza C, Sangiovanni E, Dell'Agli M. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol. Phytochemistry. 2015 Sep;117:1-9. doi: 10.1016/j.phytochem.2015.05.005. Epub 2015 Jun 7. PubMed PMID: 26057223.

16: Yang H, Jung EM, Ahn C, Lee GS, Lee SY, Kim SH, Choi IG, Park MJ, Lee SS, Choi DH, Jeung EB. Elemol from Chamaecyparis obtusa ameliorates 2,4-dinitrochlorobenzene-induced atopic dermatitis. Int J Mol Med. 2015 Aug;36(2):463-72. doi: 10.3892/ijmm.2015.2228. Epub 2015 May 29. PubMed PMID: 26035417.

17: Su YC, Hsu KP, Wang EI, Ho CL. Chemical composition and anti-mildew activities of essential oils from different parts of Michelia compressa var.formosana. Nat Prod Commun. 2015 Apr;10(4):665-8. PubMed PMID: 25973505.

18: Kim ES, Kang SY, Kim YH, Lee YE, Choi NY, You YO, Kim KJ. Chamaecyparis obtusa Essential Oil Inhibits Methicillin-Resistant Staphylococcus aureus Biofilm Formation and Expression of Virulence Factors. J Med Food. 2015 Jul;18(7):810-7. doi: 10.1089/jmf.2014.3309. Epub 2015 Apr 29. PubMed PMID: 25923444.

19: Asgarpanah J, Bahrani S, Bina E. Volatile constituents of the fruit and roots of Cymbopogon olivieri. Nat Prod Commun. 2015 Feb;10(2):369-70. PubMed PMID: 25920287.

20: Lis A, Adamczewska A, Banaszczak P. Chemical composition of the essential oil of Amorpha canescens Pursh. J Oleo Sci. 2014;63(12):1269-74. PubMed PMID: 25452264.

Explore Compound Types

CH3-CClF2

C2H3ClF2